4,5-Diaminopyrimidine

Catalog No.
S704406
CAS No.
13754-19-3
M.F
C4H6N4
M. Wt
110.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Diaminopyrimidine

CAS Number

13754-19-3

Product Name

4,5-Diaminopyrimidine

IUPAC Name

pyrimidine-4,5-diamine

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

InChI

InChI=1S/C4H6N4/c5-3-1-7-2-8-4(3)6/h1-2H,5H2,(H2,6,7,8)

InChI Key

PPAULTVPKLVLII-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)N)N

Synonyms

5,6-Diaminopyrimidine; NSC 14348; 4,5-Pyrimidinediamine

Canonical SMILES

C1=C(C(=NC=N1)N)N

Potential as an Antibacterial Agent

Studies have explored the potential of 4,5-diaminopyrimidine derivatives as antibacterial agents. Some research suggests that these derivatives may exhibit activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. [] However, further investigation is needed to understand their mechanisms of action, efficacy, and potential toxicity before clinical application.

Applications in Medicinal Chemistry

The structural features of 4,5-diaminopyrimidine make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have investigated its use in the development of new drugs targeting various diseases, including:

  • Antifungal agents: Studies have explored the potential of 4,5-diaminopyrimidine derivatives as antifungal agents, with some showing promising activity against fungal pathogens. []
  • Anticancer agents: Research suggests that specific 4,5-diaminopyrimidine derivatives may exhibit antitumor properties and warrant further investigation for potential cancer treatment. []

4,5-Diaminopyrimidine is an organic compound with the molecular formula C₄H₆N₄. It consists of a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, and two amino groups at positions 4 and 5. This compound is known for its role as a precursor in the synthesis of various biologically active molecules, particularly in the fields of medicinal chemistry and biochemistry.

That exploit its amino functional groups. Notably:

  • Methylation Reactions: The compound can undergo methylation at the amino groups, leading to derivatives that may exhibit enhanced biological activity or altered physical properties .
  • Condensation Reactions: When reacted with ethyl acetoacetate, 4,5-diaminopyrimidine can yield a variety of condensation products depending on the reaction conditions. This includes isomeric compounds that may have distinct properties .
  • Formation of Pteridines: It serves as an important intermediate in the synthesis of pteridines and purines, which are vital components of nucleic acids .

Research indicates that 4,5-diaminopyrimidine exhibits notable biological activities. It has been studied for its potential as an antimetabolite, particularly in relation to its interference with nucleic acid synthesis. The structural similarity to nucleobases allows it to interact with enzymes involved in DNA and RNA synthesis, potentially leading to therapeutic effects against certain cancers and microbial infections.

The synthesis of 4,5-diaminopyrimidine can be achieved through various methods:

  • Conventional Synthesis: Traditional methods involve multi-step processes starting from simpler pyrimidine derivatives. These methods often require harsh conditions and lengthy reaction times.
  • Improved Synthesis Techniques: Recent advancements have led to more efficient synthetic routes that enhance yield and reduce reaction time. For instance, one improved method involves the use of specific catalysts and optimized reaction conditions to facilitate the formation of 4,5-diaminopyrimidine from readily available starting materials .

4,5-Diaminopyrimidine finds applications across multiple domains:

  • Pharmaceuticals: It is utilized as a building block in the synthesis of various drugs, especially those targeting nucleic acid metabolism.
  • Agricultural Chemicals: The compound may also be used in developing herbicides or fungicides due to its biological activity.
  • Research: In biochemical studies, it serves as a tool for investigating enzyme mechanisms and nucleic acid interactions.

Interaction studies involving 4,5-diaminopyrimidine focus on its binding affinities with enzymes and receptors related to nucleic acid metabolism. These studies help elucidate the compound's mechanism of action and potential therapeutic applications. For example, its interaction with dihydrofolate reductase has been explored to understand its antimetabolite properties.

Several compounds share structural similarities with 4,5-diaminopyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,4-DiaminopyrimidineAmino groups at positions 2 and 4Primarily used in antifolate drugs
6-AminopurinePurine base structureInvolved in nucleotide biosynthesis
2-AminobenzimidazoleBenzimidazole ring structureExhibits antimicrobial properties
5-FormamidopyrimidineFormamide group at position 5Known for its role in DNA photocleavage

4,5-Diaminopyrimidine is unique due to its specific positioning of amino groups on the pyrimidine ring, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

-0.8

UNII

IL00Z9WFM8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

13754-19-3

Wikipedia

4,5-Diaminopyrimidine

Dates

Last modified: 08-15-2023

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